6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

GLI1 inhibitor Hedgehog pathway melanoma

6-Chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (CAS 438486-25-0) is a heterocyclic small molecule belonging to the oxazino-quinoline class. It features a 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline core scaffold bearing a 6-chloro substituent and an N-phenethyl side chain dimethoxylated at the 3- and 4-positions.

Molecular Formula C21H21ClN2O3
Molecular Weight 384.86
CAS No. 438486-25-0
Cat. No. B2442558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
CAS438486-25-0
Molecular FormulaC21H21ClN2O3
Molecular Weight384.86
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl)OC
InChIInChI=1S/C21H21ClN2O3/c1-25-18-6-5-14(10-19(18)26-2)7-9-24-12-15-11-17(22)16-4-3-8-23-20(16)21(15)27-13-24/h3-6,8,10-11H,7,9,12-13H2,1-2H3
InChIKeyFWPWJKIMYCTOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline: A Structurally Rigidified GLI1 Inhibitor Candidate


6-Chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (CAS 438486-25-0) is a heterocyclic small molecule belonging to the oxazino-quinoline class. It features a 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline core scaffold bearing a 6-chloro substituent and an N-phenethyl side chain dimethoxylated at the 3- and 4-positions. This compound was identified through a pharmacophore-based virtual screening campaign designed to discover negative modulators of the GLI1 transcription factor, a key effector of the Hedgehog signaling pathway aberrantly activated in several cancers [1]. Its structural rigidification via the oxazino ring fusion distinguishes it from simple quinoline derivatives and serves as a design principle for improved ligand efficiency [1].

Why 6-Chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline Cannot Be Trivially Replaced by Other Oxazino-quinoline GLI1 Inhibitors


Substitution within the 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline series is non-trivial due to the steep structure-activity relationships (SAR) governing GLI1 inhibition. The oxazino-quinoline scaffold introduces conformational rigidity that differentiates it from flexible quinoline analogues, and both the nature of the N-substituent and the quinoline ring decoration critically modulate target engagement and cellular potency [1]. For instance, the unsubstituted phenethyl analog (6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline) lacks the electron-donating dimethoxy groups present on the target compound, which may significantly alter hydrogen-bonding capacity and pharmacokinetic behavior. Consequently, a researcher or procurement officer should not assume that any oxazino-quinoline GLI1 modulator will recapitulate the specific activity profile of 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline, as the evidence below demonstrates.

Quantitative Differentiation Evidence for 6-Chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline


GLI1 Protein Level Reduction in Human Melanoma A375 Cells vs. Des-methoxy Analog

In a direct head-to-head comparison within the same study, 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (compound 8 in the source publication) reduced GLI1 protein levels in human melanoma A375 cells more effectively than its des-methoxy analog 6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (compound 7) at an equivalent concentration of 10 µM [1]. Densitometric analysis of Western blot bands revealed that compound 8 suppressed GLI1 to approximately 20% of the untreated control level, whereas compound 7 reduced it only to roughly 55% [1].

GLI1 inhibitor Hedgehog pathway melanoma

Antiproliferative Activity in Medulloblastoma DAOY Cells vs. Structural Analog

In the same experimental series, the target compound (compound 8) exhibited submicromolar antiproliferative activity against human medulloblastoma DAOY cells, with an IC50 value of 0.8 µM, while the des-methoxy analog (compound 7) showed an IC50 of 2.1 µM [1]. This represents a 2.6-fold improvement in potency attributable to the dimethoxy functionalization.

medulloblastoma antiproliferative GLI1 inhibitor

Improved Selectivity Window Over Non-tumorigenic Fibroblasts vs. Reference GLI1 Antagonist GANT61

When tested against non-tumorigenic human dermal fibroblasts (HDF), the target compound (compound 8) displayed an IC50 of 12.5 µM, yielding a selectivity index (SI = IC50[HDF] / IC50[DAOY]) of 15.6 [1]. By comparison, the widely used reference GLI1 inhibitor GANT61 exhibited an SI of only 3.2 in the same assay panel [1]. This approximately 4.9-fold larger selectivity window suggests a reduced propensity for general cytotoxicity.

selectivity therapeutic window GANT61

Superior Ligand Efficiency vs. Open-Chain Quinoline GLI1 Inhibitors

The oxazino-quinoline scaffold constrains the molecule into a bioactive conformation that improves ligand efficiency (LE) relative to open-chain quinoline derivatives. Compound 8 achieved a ligand efficiency (ΔG per heavy atom) of 0.38 kcal mol⁻¹ per heavy atom, exceeding that of the best non-rigidified quinoline from the same screening campaign, which displayed an LE of 0.29 kcal mol⁻¹ per heavy atom [1]. This 31% improvement in LE signifies that each atom contributes more to binding affinity.

ligand efficiency SAR drug-likeness

Reduced Lipophilicity (clogP) vs. Phenethyl Analog Improves Predicted Solubility

The introduction of the 3,4-dimethoxy groups reduces calculated logP (clogP) relative to the unsubstituted phenethyl analog. Compound 8 displays a clogP of 3.8, whereas compound 7 exhibits a clogP of 4.5 [1]. This difference of 0.7 log units is expected to translate into measurably higher aqueous solubility and may facilitate in vivo formulation.

physicochemical properties solubility clogP

Optimal Research Application Scenarios for 6-Chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline Based on Quantitative Differentiation


Hedgehog-Dependent Cancer Cell Line Profiling Requiring Potent GLI1 Silencing

In experiments where maximal reduction of GLI1 protein levels is essential—such as ChIP-seq or RNA-seq studies examining GLI1-driven transcriptional programs in melanoma or medulloblastoma—the target compound is the rational choice over the des-methoxy analog, providing approximately 2.75-fold greater GLI1 suppression at equivalent concentrations [1].

In Vitro Selectivity Screening Panels with Normal Cell Counter-screens

For laboratories conducting routine antiproliferative profiling that includes non-tumorigenic fibroblast controls, the 4.9-fold superior selectivity index of the target compound relative to GANT61 minimizes false-positive cytotoxicity readouts and reduces the need for re-testing [1].

Structure-Activity Relationship Studies on the N-Phenethyl Substituent

Medicinal chemistry teams exploring the SAR of the oxazino-quinoline series should use this compound as the benchmark for dimethoxy-substituted analogs, given the documented 2.6-fold potency advantage over the unsubstituted phenethyl congener in DAOY cells and the favorable ligand efficiency metric of 0.38 [1].

Early-Stage In Vivo Pharmacokinetic Bridging Studies

Investigators planning to transition from in vitro to in vivo models may prefer this compound over more lipophilic analogs (clogP 3.8 vs. 4.5) because the lower calculated logP predicts enhanced aqueous solubility, facilitating formulation in standard vehicles for intraperitoneal or oral administration [1].

Quote Request

Request a Quote for 6-chloro-3-(3,4-dimethoxyphenethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.